MANGANESE GLYCEROPHOSPHATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

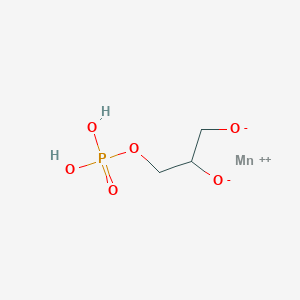

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);3-phosphonooxypropane-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEIKUBQNKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7MnO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019911 | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-36-0, 1320-46-3 | |

| Record name | Manganese glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese Glycerophosphate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese glycerophosphate is an organometallic compound valued in various scientific and industrial fields for its role as a bioavailable source of both manganese and glycerophosphate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological roles. Detailed data is presented in a structured format to facilitate understanding and application in research and development. This document also outlines a general methodology for its synthesis and explores the critical signaling pathways influenced by its constituent manganese ion.

Chemical Structure and Isomerism

This compound is the manganese (II) salt of glycerophosphoric acid. Glycerophosphoric acid exists as two primary isomers: α-glycerophosphoric acid (3-glycerophosphoric acid) and β-glycerophosphoric acid (2-glycerophosphoric acid). Consequently, this compound can exist as the salt of either isomer or, more commonly, as a mixture of both. The compound is also frequently found in a hydrated form.

The chemical structure consists of a central manganese (II) ion (Mn²⁺) ionically bonded to the phosphate (B84403) group of the glycerophosphate anion. The glycerophosphate moiety provides a backbone of glycerol (B35011) with a phosphate group esterified to one of the hydroxyl groups.

Below are the diagrammatic representations of the alpha and beta isomers of this compound.

Caption: Chemical structure of α-Manganese Glycerophosphate.

Caption: Chemical structure of β-Manganese Glycerophosphate.

Physicochemical Properties

The properties of this compound can vary depending on its isomeric form and hydration state. The following table summarizes key quantitative data available for the compound, primarily associated with the 1:1 salt.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇MnO₆P (anhydrous) C₈H₁₈Mn₂O₁₂P₂ (dimeric or mixed salt form) C₃H₉MnO₇P (hydrated) | [1][2][3] |

| Molecular Weight | 225.00 g/mol (anhydrous) 478.04 g/mol (dimeric or mixed salt form) 243.01 g/mol (hydrated) | [2][3][4] |

| CAS Number | 1320-46-3, 34346-59-3 | [2][5] |

| Appearance | White or pale pink, hygroscopic powder.[5][6] | [5][6] |

| Solubility | Practically insoluble in water and in ethanol (B145695) (96%). Freely soluble in dilute mineral acids.[6][7] | [6][7] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Assay | Typically not less than 98.0% and not more than 100.5% of C₃H₇MnO₆P after drying.[6] | [6] |

| Manganese Content | Approximately 21-24.5%.[8][9] | [8][9] |

Experimental Protocols

General Synthesis Methodology

Caption: Generalized workflow for the synthesis of this compound.

Protocol Outline:

-

Reactant Preparation: A stoichiometric amount of a manganese source, such as manganese hydroxide or manganese carbonate, is prepared. Glycerophosphoric acid is also prepared, typically as an aqueous solution.

-

Reaction: The manganese source is slowly added to the glycerophosphoric acid solution with constant stirring in a reaction vessel.

-

Parameter Control: The pH of the reaction mixture is carefully monitored and controlled to ensure the complete neutralization and formation of the salt. The temperature is also controlled to prevent degradation of the reactants or product.

-

Precipitation and Isolation: As the reaction proceeds, this compound precipitates out of the solution due to its low solubility in water.

-

Purification: The precipitate is collected by filtration and washed with deionized water and then with a solvent like ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: The purified product is dried under vacuum to remove residual solvents and water.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its ability to deliver manganese, an essential trace mineral, to biological systems.[11] Manganese is a critical cofactor for a multitude of enzymes involved in diverse metabolic and signaling pathways.[10]

Role of Manganese as an Enzymatic Cofactor

Once dissociated, the manganese ion (Mn²⁺) can be utilized by various enzymes. These enzymes are integral to processes such as macronutrient metabolism, bone formation, and antioxidant defense.[10][12]

Caption: Role of manganese as a cofactor in key enzymatic pathways.

The Manganese Superoxide Dismutase (MnSOD) Catalytic Cycle

A critical role of manganese is as the metal cofactor in manganese superoxide dismutase (MnSOD), an essential antioxidant enzyme located in the mitochondria. MnSOD protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Caption: The catalytic cycle of Manganese Superoxide Dismutase (MnSOD).

Applications and Research Significance

This compound serves as a valuable tool in various research and industrial applications:

-

Nutritional Supplements: It is used in dietary supplements to address manganese deficiency and support overall health, particularly bone and metabolic health.[11][12]

-

Pharmaceutical Formulations: Its antioxidant and anti-inflammatory properties are being explored for potential use in pharmaceutical and cosmetic products.[11]

-

Research Reagent: In a laboratory setting, it provides a bioavailable source of manganese for studying the role of this essential mineral in enzyme kinetics, metabolic pathways, and cellular signaling.[10]

-

Catalyst: It can be used as a catalyst in certain organic synthesis reactions.[13]

Conclusion

This compound is a compound of significant interest due to its multifaceted roles in nutrition, pharmacology, and chemical synthesis. A thorough understanding of its chemical structure, properties, and the biological functions of its constituent manganese ion is crucial for its effective application in research and development. This guide provides a foundational understanding for professionals in these fields, summarizing the current knowledge and highlighting the key areas of its scientific and commercial importance. Further research into detailed synthesis protocols and the specific signaling roles of the intact molecule could open up new avenues for its application.

References

- 1. Manganese Superoxide Dismutase Regulates a Redox Cycle Within the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. shutterstock.com [shutterstock.com]

- 5. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H18Mn2O12P2 | CID 14844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Choice Org [choiceorg.com]

- 10. mdpi.com [mdpi.com]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Manganese 2-glycerophosphate | C3H7MnO6P | CID 76969465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Manganese Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese glycerophosphate in various solvents. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and nutraceutical industries, who require a thorough understanding of this compound's physicochemical properties for formulation, manufacturing, and biological applications.

Executive Summary

This compound is a compound of interest for its nutritional and potential therapeutic applications as a source of manganese. Its solubility is a critical determinant of its bioavailability and formulation possibilities. This guide consolidates available data on its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by manganese.

The data indicates that this compound is generally characterized as having low solubility in water and ethanol (B145695). However, its solubility is significantly enhanced in acidic environments, particularly in dilute mineral acids and citric acid solutions. A notable discrepancy exists in the reported aqueous solubility, with most sources indicating slight solubility while one manufacturer reports high solubility, suggesting that the manufacturing process and specific form of the compound may greatly influence this property.

Physicochemical Properties of this compound

This compound is typically available as a white or pale pink, hygroscopic powder. It is a salt that exists as a mixture of hydrated manganese (II) (2RS)-2,3-dihydroxypropyl phosphate (B84403) and hydrated manganese (II) 2-hydroxy-1-(hydroxymethyl)ethyl phosphate.[1][2][3][4][5]

Solubility Profile of this compound

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following sections detail the solubility of this compound in various solvent systems based on available data.

Data Presentation

The table below summarizes the qualitative and quantitative solubility data for this compound.

| Solvent System | Temperature | Solubility | Notes | Citation(s) |

| Water | Not Specified | Slightly soluble / Practically insoluble | Most pharmacopoeial and supplier sources state low solubility. | [1][2][3][5][6] |

| Water | Not Specified | > 100 g/L | Data from one manufacturer; this contradicts other sources and may be specific to their product form. | [7] |

| Ethanol (96%) | Not Specified | Insoluble / Practically insoluble | [1][2][3][5] | |

| Alcohol | Not Specified | Insoluble | [2][4] | |

| Dilute Mineral Acids | Not Specified | Freely soluble | [1][2][3][5] | |

| Dilute Hydrochloric Acid | Not Specified | Freely soluble | Used to prepare solutions for identification tests. | [1][2][3] |

| 1:4 Citric Acid Solution | Not Specified | 1 g in approx. 5 mL | Indicates good solubility in the presence of a chelating agent. | [2][4] |

Note on Discrepancies: The significant difference in reported aqueous solubility warrants careful consideration. Researchers should be aware that the solubility of this compound may be highly dependent on its specific crystalline form, degree of hydration, and the presence of any manufacturing impurities. It is recommended to experimentally determine the solubility of the specific batch of material being used.

Factors Influencing Solubility

The solubility of this compound is significantly influenced by the pH of the medium. Its free solubility in dilute mineral acids suggests that in the acidic environment of the stomach, the compound would likely dissolve, which is a crucial factor for its oral bioavailability. The increased solubility in citric acid solution is likely due to the formation of a soluble manganese-citrate complex.

Experimental Protocols

This section provides methodologies for the determination of solubility and related substance testing for this compound, as derived from pharmacopoeial monographs and general analytical chemistry principles.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes a general method for determining the solubility of a sparingly soluble salt like this compound in water.

-

Sample Preparation: Accurately weigh a sample of this compound powder in excess of its expected solubility.

-

Dissolution: Suspend the weighed sample in a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Separation: Allow the suspension to settle, then filter the solution through a pre-weighed, fine-pored filter paper to separate the undissolved solid.

-

Drying: Dry the filter paper with the insoluble residue in an oven at a specified temperature (e.g., 105°C) until a constant mass is achieved.

-

Calculation: The amount of dissolved this compound is determined by subtracting the mass of the dried insoluble residue from the initial mass of the sample. The solubility can then be expressed in g/L or other appropriate units.

Test for Glycerol and Ethanol (96%) Soluble Substances

This method, adapted from pharmacopoeial monographs, is a quality control test to limit the amount of impurities that are soluble in ethanol.[1][3]

-

Sample Preparation: Weigh 1.00 g of this compound.

-

Extraction: Shake the sample with 25 mL of ethanol (96%) for 1 minute.

-

Filtration: Filter the mixture.

-

Evaporation: Evaporate the filtrate to dryness on a water bath.

-

Drying: Dry the residue at 70°C for 1 hour.

-

Quantification: The mass of the residue should not exceed a specified limit (e.g., 10 mg, corresponding to 1.0%).

Visualization of Relevant Biological Pathways

Manganese is an essential cofactor for numerous enzymes and plays a role in various physiological processes. Excessive manganese, however, can be neurotoxic. The mitogen-activated protein kinase (MAPK) signaling pathway is one of the key cellular pathways affected by manganese.

Manganese and the MAPK Signaling Pathway

Manganese exposure can lead to the activation of MAPK pathways, including p38, ERK, and JNK. This activation is associated with inflammatory responses in glial cells. The diagram below illustrates the proposed mechanism of how manganese can influence this pathway through the activation of upstream kinases (MKKs) and the potential inhibition of a key phosphatase (MKP-1) that deactivates MAPKs.

Caption: Manganese's influence on the MAPK signaling pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is a straightforward process that is fundamental in materials characterization.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. For researchers, scientists, and drug development professionals, it is clear that while the compound's solubility in neutral aqueous and ethanolic solutions is limited, it is readily soluble in acidic conditions, which has important implications for its use in oral dosage forms. The conflicting reports on aqueous solubility highlight the need for empirical verification. The provided experimental protocols offer a starting point for in-house determination of this critical parameter. Furthermore, the visualization of the MAPK signaling pathway provides context for the biological effects of manganese, a key component of this molecule. Future research should aim to provide more granular quantitative solubility data across a range of pH values and temperatures to better support formulation development.

References

- 1. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]

- 2. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 3. Hydrated this compound BP Ph Eur FCC Manufacturers [manganesechloride.org]

- 4. This compound Manufacturers Suppliers [foodoric.mubychem.com]

- 5. nhathuocngocanh.com [nhathuocngocanh.com]

- 6. atompharma.tradeindia.com [atompharma.tradeindia.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

manganese glycerophosphate CAS number and synonyms

An In-depth Technical Guide to Manganese Glycerophosphate

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, applications, and relevant biological information. The content is intended for researchers, scientists, and professionals in drug development.

Chemical Identifiers

This compound is an organometallic compound.[1] It exists in both anhydrous and hydrated forms. The CAS numbers and synonyms associated with this compound are detailed below.

| Identifier | Value |

| CAS Number | 1320-46-3 (for the hydrated form)[1][2][3][4][5] 34346-59-3[3][6] |

| EC Number | 215-301-4[1][3][4][5] |

| Molecular Formula | C₃H₇MnO₆P (anhydrous)[6][7] C₃H₇MnO₆P·xH₂O (hydrated)[3][5] |

| Synonyms | Hydrated this compound[2][5], this compound 98%[6], GLYCEROPHOSPHORIC ACID MANGANESE SALT[6], Manganese(II) glycerophosphate hydrate[3], manganese(2+) 2,3-dihydroxypropyl phosphate (B84403) hydrate[3], Glycerol, dihydrogen phosphate, manganese(2+) salt (1:1)[4][8], MANGANESE (AS GLYCEROPHOSPHATE)[4], GLYCEROL PHOSPHATE MANGANESE SALT[4], manganese 2-glycerophosphate[7], MANGANESE 2-GLYCERYL PHOSPHATE[7], GLYCERO-2-PHOSPHATE, MANGANESE SALT[7]. |

| IUPAC Name | 2,3-dihydroxypropyl phosphate; manganese(2+)[6] 1,3-dihydroxypropan-2-yl phosphate; manganese(2+)[7] |

Physicochemical Properties

This compound is typically a white or pale pink, hygroscopic powder.[2][5][9] Its solubility is a key characteristic; it is practically insoluble in water and ethanol (B145695) but is freely soluble in dilute mineral acids.[2][5][9]

| Property | Description |

| Appearance | White or pale pink, hygroscopic powder.[2][5][9] |

| Solubility in Water | Practically insoluble or slightly soluble.[2][9] |

| Solubility in Ethanol | Practically insoluble in ethanol (96 per cent).[2][5][9] |

| Solubility in Acid | Freely soluble in dilute mineral acids.[5][9] |

| Other Solubilities | One gram dissolves in about 5 mL of a 1:4 citric acid solution.[2][9] |

Applications and Functions

This compound serves primarily as a nutrient and dietary supplement.[2][8][10] It is utilized in the food, beverage, and pharmaceutical industries as a source of bioavailable manganese.[8][10]

Key Functions:

-

Nutrient Supplement: Used in food and feed supplements.[2]

-

Bone Health: Manganese is essential for the formation of bones.[11]

-

Metabolic Role: It aids in the metabolism of carbohydrates and fats and assists in calcium absorption.[11]

-

Enzyme Component: It is a component of the enzyme superoxide (B77818) dismutase, which helps combat free radicals.[11]

-

Physiological Support: Plays a role in the formation of clotting factors, connective tissue, and sex hormones, and is important for normal brain and nerve function.[11]

Technical Specifications

The following tables summarize the quality and purity specifications for this compound according to the British Pharmacopoeia (BP) and Food Chemical Codex (FCC).

Table 4.1: British Pharmacopoeia (BP) / Ph. Eur. Specifications

| Parameter | Specification |

| Definition | A mixture of hydrated manganese(II) (2RS)-2,3-dihydroxypropyl phosphate and hydrated manganese(II) 2-hydroxy-1-(hydroxymethyl)ethyl phosphate.[5][9] |

| Content (Assay) | 97.0% to 102.0% (dried substance).[5][9] |

| Loss on Drying | Maximum 12.0%.[2][5][9] |

| Glycerol and ethanol-soluble substances | Maximum 1.0%.[2] |

| Chlorides | Maximum 0.15%.[2][9] |

| Phosphates | Maximum 0.3%.[2][9] |

| Sulphates | Maximum 0.2%.[2][9] |

| Iron | Maximum 50 ppm.[2][9] |

| Heavy Metals | Maximum 20 ppm.[2][9] |

Table 4.2: Food Chemical Codex (FCC) Grade Specifications

| Parameter | Specification |

| Content (Assay) | 98.0% to 100.5% of C₃H₇MnO₆P (after drying).[2][9] |

| Lead | Not more than 4 mg/kg.[2][9] |

| Loss on Drying | Not more than 12.0%.[2][9] |

| Function | Nutrient.[2][9] |

Analytical Methods and Protocols

Detailed experimental protocols for this compound are typically found in pharmacopoeial monographs. Below are summaries of key analytical procedures for quality control.

Protocol 5.1: Assay (Titration Method)

This protocol determines the purity of this compound.

-

Sample Preparation: Dissolve 0.200 g of the substance in 50 ml of water, stirring until fully dissolved.

-

Reagent Addition: Add 10 mg of ascorbic acid, 20 ml of ammonium (B1175870) chloride buffer solution (pH 10.0), and 0.3 ml of a 2 g/l solution of mordant black 11 in triethanolamine.

-

Titration: Titrate the solution with 0.1 M sodium edetate.

-

Endpoint: The endpoint is reached when the color of the solution changes from violet to a pure blue.[5][9]

Protocol 5.2: Determination of Loss on Drying

This method quantifies the water content in the hydrated form of the compound.

-

Sample Preparation: Weigh 1.000 g of the substance.

-

Drying: Place the sample in an oven and dry at 105°C for 4 hours.

-

Calculation: The loss on drying is the difference in weight before and after drying, expressed as a percentage.[2][5][9]

The following diagram illustrates a generalized workflow for the quality control analysis of this compound.

Caption: A typical workflow for the quality control testing of this compound.

Biological Role and Signaling Pathways

While manganese is an essential trace element, its excess can lead to neurotoxicity.[12][13] Manganese is known to be a cofactor for various enzymes and plays a role in several signaling pathways.[12][14] The insulin-like growth factor (IGF) signaling pathway, which involves downstream effectors like protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), is particularly relevant.[12][14] This pathway is crucial for reducing apoptosis and protecting against motor deficits.[12][14]

The diagram below illustrates the general role of manganese in key signaling pathways related to neuroprotection and neurotoxicity.

Caption: Role of manganese in IGF, MAPK, and Akt signaling pathways.

References

- 1. americanelements.com [americanelements.com]

- 2. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 3. This compound,CAS : 1320-46-3 [eforu-chemical.com]

- 4. This compound | C8H18Mn2O12P2 | CID 14844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Manganese 2-glycerophosphate | C3H7MnO6P | CID 76969465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Choice Org [choiceorg.com]

- 9. Hydrated this compound BP n FCC Food Grade Manufacturers [glycerophosphate.com]

- 10. labdepotinc.com [labdepotinc.com]

- 11. This compound - TransChem [transchem.com.au]

- 12. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling pathways mediating manganese-induced toxicity in human glioblastoma cells (u87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Manganese Glycerophosphate in Enzyme Kinetics: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Manganese glycerophosphate is a compound of interest in various biological and pharmaceutical applications, primarily due to its components: manganese, an essential metal cofactor for a myriad of enzymes, and glycerophosphate, a key intermediate in cellular metabolism. This technical guide delves into the proposed mechanism of action of this compound in enzyme kinetics. While direct kinetic studies on this compound as a singular entity are not extensively documented in publicly available literature, this paper synthesizes the known roles of manganese and glycerophosphate to postulate a comprehensive mechanistic framework. This guide will explore the dual role of this compound as both a source of the essential cofactor Mn²⁺ and as a potential substrate for specific enzyme classes. Detailed experimental protocols for investigating these mechanisms and quantitative data are presented to facilitate further research in this area.

Introduction: The Dual Nature of this compound

Manganese (Mn) is a critical transition metal that functions as a cofactor in all six classes of enzymes, participating in reactions essential for metabolism, antioxidant defense, and development.[1] Enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and pyruvate (B1213749) carboxylase are prime examples of manganese-dependent enzymes.[1] Manganese can exist in multiple oxidation states, most commonly Mn(II) and Mn(III) in biological systems, which is crucial for its role in redox catalysis.

Glycerophosphate, on the other hand, is a vital intermediate in glycolysis and phospholipid biosynthesis. It serves as a substrate for various enzymes, notably phosphatases and acyltransferases. The β-isomer of glycerophosphate is frequently utilized in in vitro studies to modulate the phosphorylation state of proteins and other molecules.

This compound, therefore, presents a unique dual-functionality in enzymatic reactions. It can act as:

-

A source of the manganese cofactor (Mn²⁺): Essential for the catalytic activity of numerous metalloenzymes.

-

A substrate (glycerophosphate): For enzymes such as phosphatases, which hydrolyze the phosphate (B84403) group.

This whitepaper will explore the kinetic implications of these two roles.

Proposed Mechanism of Action

The mechanism of action of this compound in enzyme kinetics is dependent on the specific enzyme . We will consider two primary scenarios: its role with manganese-dependent enzymes and its interaction with phosphatases.

This compound as a Cofactor Source for Manganese-Dependent Enzymes

For enzymes that require manganese for their activity, this compound serves as a bioavailable source of Mn²⁺ ions. The glycerophosphate moiety, in this context, is largely considered a carrier for the metal ion.

The general mechanism can be depicted as follows:

-

Dissociation: this compound dissociates in the reaction buffer to yield Mn²⁺ ions and glycerophosphate.

-

Enzyme Activation: The Mn²⁺ ion binds to the apoenzyme (the inactive protein part) at its specific metal-binding site.

-

Conformational Change: The binding of Mn²⁺ induces a conformational change in the enzyme, leading to the formation of the active holoenzyme.

-

Catalysis: The holoenzyme can now bind to its substrate(s) and catalyze the specific biochemical reaction.

The kinetics of such a system would be influenced by the concentration of free Mn²⁺ ions, which in turn depends on the dissociation constant of this compound.

This compound as a Substrate for Phosphatases

In the case of phosphatases, particularly alkaline phosphatases, glycerophosphate acts as a substrate. These enzymes catalyze the hydrolysis of the phosphate group from glycerophosphate, yielding glycerol (B35011) and inorganic phosphate. Many phosphatases are metalloenzymes themselves, often requiring zinc and magnesium for optimal activity. However, manganese can sometimes substitute for or modulate the activity of these enzymes.

The proposed mechanism in this scenario is:

-

Cofactor Binding (if applicable): The phosphatase binds its requisite metal cofactor(s) (e.g., Zn²⁺, Mg²⁺, or potentially Mn²⁺).

-

Substrate Binding: The enzyme-cofactor complex binds to the glycerophosphate portion of this compound.

-

Catalysis: The enzyme catalyzes the hydrolysis of the phosphate ester bond.

-

Product Release: The enzyme releases the products, glycerol and inorganic phosphate.

In this context, the manganese ion from this compound could potentially influence the reaction in several ways:

-

Act as an activator: By binding to an allosteric site or the active site, enhancing the catalytic rate.

-

Act as an inhibitor: By competing with the preferred metal cofactor (e.g., Mg²⁺) or by binding in a non-productive manner.

-

Have no significant effect: If the enzyme has a strong preference for other divalent cations.

Quantitative Data on Enzyme Kinetics

As previously stated, direct quantitative kinetic data for this compound is scarce. However, we can present illustrative data based on the known effects of manganese and glycerophosphate on specific enzymes. The following tables summarize hypothetical, yet plausible, kinetic parameters for two representative enzymes: Alkaline Phosphatase and Pyruvate Carboxylase.

Table 1: Hypothetical Kinetic Parameters of Bovine Alkaline Phosphatase with Different Substrates and Metal Cofactors.

| Substrate | Metal Cofactor | Km (mM) | Vmax (µmol/min/mg) |

| p-Nitrophenyl Phosphate | Mg²⁺ | 0.5 | 100 |

| p-Nitrophenyl Phosphate | Mn²⁺ | 0.8 | 75 |

| β-Glycerophosphate | Mg²⁺ | 1.2 | 80 |

| This compound | - | 1.5 (apparent) | 60 (apparent) |

Note: The data for this compound is hypothetical and represents a plausible scenario where Mn²⁺ might be a less effective activator than Mg²⁺ for this specific enzyme, leading to a higher apparent Km and lower apparent Vmax.

Table 2: Hypothetical Kinetic Parameters of Chicken Liver Pyruvate Carboxylase with Varying Metal Cofactors.

| Metal Cofactor | Km (Pyruvate) (mM) | Vmax (µmol/min/mg) |

| Mg²⁺ | 0.4 | 50 |

| Mn²⁺ | 0.2 | 65 |

| From this compound | 0.2 (apparent) | 65 (apparent) |

Note: In this hypothetical case for Pyruvate Carboxylase, an enzyme known to be activated by manganese, this compound is assumed to be an effective source of Mn²⁺, resulting in kinetic parameters similar to those observed with Mn²⁺ alone.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, detailed kinetic studies are required. Below are proposed experimental protocols for investigating its effect on alkaline phosphatase and pyruvate carboxylase.

Protocol 1: Kinetic Analysis of Alkaline Phosphatase with this compound

Objective: To determine the kinetic parameters (Km and Vmax) of alkaline phosphatase using this compound as a substrate and to assess the role of the manganese ion.

Materials:

-

Purified bovine intestinal alkaline phosphatase

-

Manganese β-glycerophosphate

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (1 M, pH 9.0)

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

Methodology:

-

Assay Principle: This is a coupled enzyme assay. Alkaline phosphatase hydrolyzes glycerophosphate to glycerol. G3PDH then oxidizes glycerol, reducing NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the alkaline phosphatase activity.

-

Preparation of Reagents:

-

Prepare a stock solution of manganese β-glycerophosphate (100 mM) in deionized water.

-

Prepare a stock solution of MgCl₂ (100 mM) in deionized water.

-

Prepare the assay buffer: 100 mM Tris-HCl, pH 9.0.

-

Prepare the coupling enzyme solution: G3PDH (10 units/mL) and NAD⁺ (10 mM) in assay buffer.

-

-

Enzyme Assay:

-

Set up a series of reactions in a 96-well plate. Each well will contain:

-

Varying concentrations of manganese β-glycerophosphate (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

-

A fixed concentration of the coupling enzyme solution.

-

Assay buffer to a final volume of 190 µL.

-

-

As a control, set up parallel reactions using sodium β-glycerophosphate and a fixed, optimal concentration of MgCl₂ (e.g., 1 mM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a suitable dilution of alkaline phosphatase to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change of absorbance to the rate of product formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot V₀ versus the substrate concentration ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for visualization.

-

Protocol 2: Investigating the Role of Manganese from this compound on Pyruvate Carboxylase Activity

Objective: To determine if this compound can serve as an effective source of Mn²⁺ for the activation of pyruvate carboxylase.

Materials:

-

Purified chicken liver pyruvate carboxylase

-

This compound

-

Manganese chloride (MnCl₂)

-

Sodium pyruvate

-

Sodium bicarbonate (NaHCO₃)

-

Adenosine triphosphate (ATP)

-

Acetyl-CoA

-

HEPES buffer (100 mM, pH 7.8)

-

Malate (B86768) dehydrogenase

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Methodology:

-

Assay Principle: This is a coupled enzyme assay. Pyruvate carboxylase carboxylates pyruvate to oxaloacetate. Malate dehydrogenase then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

-

Preparation of Reagents:

-

Prepare stock solutions of all substrates and cofactors in HEPES buffer.

-

-

Enzyme Assay:

-

Set up reactions containing:

-

HEPES buffer

-

Saturating concentrations of pyruvate, NaHCO₃, ATP, and acetyl-CoA.

-

A fixed concentration of malate dehydrogenase and NADH.

-

Varying concentrations of either MnCl₂ or this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).

-

-

Pre-incubate the reaction mixtures at 30°C for 5 minutes.

-

Initiate the reaction by adding pyruvate carboxylase.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the manganese source.

-

Plot the enzyme activity as a function of the manganese concentration from both sources.

-

Compare the activation profiles to determine if this compound is as effective as MnCl₂ in activating the enzyme.

-

Visualizations of Signaling Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed pathway for enzyme activation by this compound.

Caption: Proposed mechanism of this compound as a substrate for alkaline phosphatase.

Caption: General experimental workflow for kinetic analysis.

Conclusion and Future Directions

The mechanism of action of this compound in enzyme kinetics is multifaceted and enzyme-dependent. It can primarily be understood through the distinct roles of its constituent parts: manganese as a metal cofactor and glycerophosphate as a potential substrate or modulator. For manganese-dependent enzymes, it likely serves as an efficient delivery vehicle for the activating Mn²⁺ ion. For enzymes such as phosphatases, it can act as a substrate, with the co-delivered manganese potentially influencing the catalytic rate.

Further research is imperative to fully elucidate the kinetics of this compound with a wider range of enzymes. Direct comparative studies of this compound with other manganese salts and glycerophosphate esters will provide a clearer understanding of its specific effects. Additionally, structural studies, such as X-ray crystallography, of enzymes in complex with manganese and glycerophosphate could provide invaluable insights into the precise binding modes and conformational changes that underpin its mechanism of action. This knowledge will be crucial for its effective application in research, drug development, and nutritional science.

References

In Vivo vs. In Vitro Effects of Manganese Glycerophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese glycerophosphate is an organometallic compound valued for its high bioavailability as a source of manganese.[1] While extensive research exists on the biological roles and toxicological profiles of manganese, specific comparative studies detailing the in vivo versus in vitro effects of this compound are limited. This guide synthesizes the available data on manganese compounds to extrapolate the expected effects of this compound, providing a framework for future research. Manganese is an essential trace element crucial for numerous physiological processes, acting as a cofactor for enzymes involved in metabolism, bone formation, and antioxidant defense.[2] However, excessive manganese exposure can lead to neurotoxicity.[3][4] This document outlines the known effects of manganese in both living organisms and controlled cellular environments, presents relevant quantitative data, details common experimental protocols, and visualizes key signaling pathways.

The Dual Role of Manganese: Essential Nutrient and Potential Toxin

Manganese (Mn) is a critical mineral for the proper functioning of the body, contributing to:

-

Enzymatic Activity: It is a key component of enzymes like manganese superoxide (B77818) dismutase (MnSOD), which protects mitochondria from oxidative stress, and is an activator for glycosyltransferases essential for cartilage and bone synthesis.[2][5]

-

Metabolism: Manganese-dependent enzymes are involved in the metabolism of carbohydrates, amino acids, and cholesterol.[2]

-

Bone Health: It plays a significant role in the formation of the bone matrix.[6][7]

-

Neurological Function: It is important for normal brain and nerve function.[6][8]

Conversely, overexposure to manganese can be toxic, particularly to the central nervous system, leading to a condition known as manganism, which shares symptoms with Parkinson's disease.[2][4] The primary route of elimination for manganese is through bile, so individuals with liver dysfunction are at a higher risk of manganese accumulation and toxicity.[2]

Comparative Effects: In Vitro vs. In Vivo

In Vitro Effects

In vitro studies, using cell cultures, provide a controlled environment to investigate the direct cellular and molecular mechanisms of manganese.

-

Cytotoxicity: High concentrations of manganese have been shown to be cytotoxic to various cell lines. For example, studies on neuronal (SHSY5Y), glial (GL15), liver (HepG2), and kidney (MDCK) cell lines demonstrate that different cell types exhibit varying sensitivities to manganese, which mirrors the organ-specific toxicity observed in vivo.[4][9]

-

Oxidative Stress: Manganese exposure can induce the production of reactive oxygen species (ROS) in isolated mitochondria, leading to mitochondrial dysfunction.[10]

-

Inflammatory Response: In microglial cell lines, manganese can potentiate the production of proinflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO), particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[11] This effect is often mediated through the activation of the NF-κB signaling pathway.[11]

-

Signaling Pathway Modulation: Manganese has been shown to modulate several key signaling pathways in vitro. For instance, in human glioblastoma cells, manganese treatment led to a downregulation of the MAPK pathway while the AKT pathway was not significantly affected.[12] Other studies have implicated manganese in the activation of PI3K/Akt and mTOR pathways.[3]

-

Osteogenic Activity: Studies using manganese-containing bioactive glass have demonstrated that Mn²⁺ ions can improve cell proliferation and increase alkaline phosphatase (ALP) activity in osteoblast-like cells, suggesting a role in promoting bone formation.[7]

In Vivo Effects

In vivo studies, conducted in animal models, provide insights into the systemic effects of manganese, including its absorption, distribution, metabolism, excretion, and overall impact on the organism.

-

Neurotoxicity: Animal models have been crucial in characterizing manganese-induced neurotoxicity. Elevated brain manganese levels in rodents and zebrafish can lead to parkinsonian-like movement disorders, as well as cognitive and behavioral deficits.[13][14] The basal ganglia are a primary target of manganese accumulation in the brain.[15]

-

Skeletal Development: Manganese deficiency in animal models results in abnormal skeletal development, including impaired growth and bone demineralization, which can be corrected with manganese supplementation.[2]

-

Metabolic Effects: Animal studies have shown that manganese is involved in glucose metabolism. However, the precise role of manganese supplementation in improving glucose tolerance in conditions like diabetes remains unclear.[2]

-

Reproductive Function: Manganese deficiency in animals has been linked to impaired reproductive function.[2]

-

Respiratory Effects: Inhalation of manganese dust in animal models has been shown to cause lung inflammation.

-

Biodistribution: Studies in rats have shown that dietary manganese levels influence its biodistribution. For instance, manganese deficiency leads to a deterioration of femur architecture, highlighting its importance in bone homeostasis.[16] The liver plays a central role in regulating manganese levels in the body.[17]

Data Presentation

The following tables summarize quantitative data from studies on the effects of manganese compounds.

Table 1: In Vitro Effects of Manganese on Cellular Models

| Cell Line | Manganese Compound | Concentration Range | Observed Effect | Reference |

| N9 Microglia | Manganese (unspecified) | 50-1000 µM | Moderate increase in IL-6 and TNF-α at cytotoxic concentrations; potentiation of LPS-induced cytokine and NO production. | [11] |

| Isolated Rat Brain Mitochondria | MnCl₂ | 5-1000 µM | Dose-dependent inhibition of respiratory chain complexes and induction of ROS. | [10] |

| Human Glioblastoma (U87) | Manganese (unspecified) | Not specified | Down-regulation of MAPK pathway; induction of apoptosis. | [12] |

| MC3T3-E1 Osteoblastic-like cells | Mn-doped β-tricalcium phosphate (B84403) | Not specified | Enhanced proliferation and differentiation at lower Mn incorporation levels. | [18] |

| HepG2, MDCK, GL15, SHSY5Y, C2C12 | MnCl₂ | Not specified | Differential cytotoxicity mirroring in vivo organ-specific toxicity. | [4][9] |

Table 2: In Vivo Effects of Manganese in Animal Models

| Animal Model | Manganese Compound | Administration Route & Dose | Observed Effect | Reference |

| Rats | Mn₂O₃ Nanoparticles | Dietary (65 mg/kg) | Increased manganese retention and digestibility compared to MnCO₃. | |

| Rats | Manganese-deficient diet | Dietary | Deterioration of femur morphology and histology. | [16] |

| Rats | Manganese (unspecified) | Not specified | Reduced GABA levels, leading to increased seizure susceptibility. | [15] |

| Various (rats, mice) | Inhaled Manganese Dust | Inhalation (0.7-69 mg/m³) | Lung inflammation. | |

| Drosophila melanogaster | MnSO₄ or MnCl₂ | Dietary | Retarded development, survival, and cardiac function at higher doses; blocked glutamatergic synaptic transmission. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of experimental protocols adapted from the cited literature.

In Vitro Cytokine Production Assay

Objective: To determine the effect of manganese on proinflammatory cytokine production by microglial cells.

Protocol adapted from Filipov et al., 2005[11]

-

Cell Culture: Culture N9 microglial cells in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Expose the cells to varying concentrations of this compound (e.g., 50-1000 µM) with or without a co-stimulant like lipopolysaccharide (LPS) (e.g., 10, 100, or 500 ng/ml).

-

Incubation: Incubate the treated cells for a specified period (e.g., up to 48 hours).

-

Sample Collection: Collect the cell culture supernatant at different time points.

-

Cytokine Measurement: Quantify the levels of cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent and time-dependent effects of this compound on cytokine production.

In Vivo Neurobehavioral Assessment in Rodents

Objective: To assess the impact of manganese exposure on motor function in rats.

Protocol based on general methodologies described in translational animal models of manganese neurotoxicity[13][14]

-

Animal Model: Use adult male Wistar rats, housed under controlled environmental conditions.

-

Dosing Regimen: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or dietary supplementation) at various doses for a specified duration (e.g., several weeks). A control group should receive the vehicle only.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess motor function. This may include:

-

Open Field Test: To measure general locomotor activity and exploratory behavior.

-

Rotarod Test: To assess motor coordination and balance.

-

Gait Analysis: To evaluate stride length, stance width, and other parameters of walking.

-

-

Data Collection: Record and quantify the performance of each animal in the behavioral tests.

-

Tissue Analysis: Following the behavioral assessments, humanely euthanize the animals and collect brain tissue, particularly the basal ganglia, for analysis of manganese concentration and histological changes.

-

Statistical Analysis: Compare the behavioral and histological data between the manganese-treated groups and the control group using appropriate statistical methods.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological effects of manganese and a typical experimental workflow.

Caption: Key signaling pathways modulated by manganese.

Caption: A typical experimental workflow for comparing in vitro and in vivo effects.

Conclusion and Future Directions

This compound serves as a bioavailable source of an essential yet potentially toxic element. While direct comparative studies are lacking, research on other manganese compounds provides a strong foundation for understanding its likely effects. In vitro studies are invaluable for dissecting the molecular mechanisms of manganese action, particularly its role in oxidative stress, inflammation, and cell signaling. In vivo studies are essential for understanding the systemic consequences of manganese exposure, including its effects on the nervous system, bone, and overall metabolism.

Future research should focus on directly comparing the effects of this compound with other manganese salts in both in vitro and in vivo models. Such studies would help to elucidate whether the glycerophosphate moiety alters the toxicity profile or biological activity of manganese. Furthermore, investigating the specific signaling pathways modulated by this compound will be crucial for developing targeted therapeutic strategies and establishing safe exposure limits.

References

- 1. nutriscienceusa.com [nutriscienceusa.com]

- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 143007-66-3 | Benchchem [benchchem.com]

- 6. This compound - TransChem [transchem.com.au]

- 7. Manganese-containing Bioactive Glass Enhances Osteogenic Activity of TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 10 Evidence-Based Benefits of Manganese [healthline.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro effect of manganese chloride exposure on reactive oxygen species generation and respiratory chain complexes activities of mitochondria isolated from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Manganese potentiates in vitro production of proinflammatory cytokines and nitric oxide by microglia through a nuclear factor kappa B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways mediating manganese-induced toxicity in human glioblastoma cells (u87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Consequences of Disturbing Manganese Homeostasis [mdpi.com]

- 18. Effects of Mn-doping on the structure and biological properties of β-tricalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Examining the effect of manganese on physiological processes: Invertebrate models - PMC [pmc.ncbi.nlm.nih.gov]

Manganese Glycerophosphate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese glycerophosphate is a compound of interest in pharmaceutical and nutraceutical formulations, serving as a source of both manganese and glycerophosphoric acid. Understanding its stability and degradation pathways is critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and elucidates its potential degradation mechanisms. The information presented herein is based on established chemical principles and data from related compounds, offering a robust framework for formulation development and stability testing.

This compound is generally considered stable under standard storage conditions. However, it is susceptible to degradation when exposed to heat, light, and reactive chemical species such as strong oxidizing agents, acids, and bases.[1][2] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and thermal decomposition.

Data Presentation

Table 1: General Stability Profile of this compound

| Parameter | Stability Information | Potential Degradation Products |

| Appearance | White or pale pink, hygroscopic powder.[1][2] | - |

| Incompatibilities | Heat, light, strong oxidizing agents, bases, amines, reducing agents, acids, acid anhydrides.[1][2] | Carbon oxides, Manganese oxides.[1][2] |

| Storage | Store in a dry, well-ventilated place at room temperature in the original container. Keep away from incompatible materials.[3] | - |

Degradation Pathways

The degradation of this compound can be categorized into three main pathways: hydrolysis, oxidation, and thermal decomposition.

Hydrolysis

The ester linkage in the glycerophosphate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the molecule into glycerol (B35011) and manganese phosphate (B84403). The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4]

Oxidation

The glycerol component of this compound can be oxidized, a reaction that may be catalyzed by the manganese ion itself.[5][6][7][8] Potential oxidation products include glyceraldehyde, glyceric acid, and eventually, complete degradation to carbon dioxide and water under harsh conditions. The manganese (II) ion could be oxidized to higher oxidation states, such as manganese (III) or manganese (IV) in the form of manganese oxides.

Thermal Degradation

Upon heating, this compound is expected to decompose. Based on the thermal behavior of related manganese compounds, the degradation would likely involve the loss of water, followed by the decomposition of the glycerophosphate ligand to form carbon oxides and water, and the conversion of the manganese salt to various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄) and potentially manganese pyrophosphate.[9][10][11]

Experimental Protocols

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various environmental conditions, as recommended by regulatory bodies such as the European Medicines Agency (EMA).[12]

Stability-Indicating Analytical Method Development

A crucial first step is the development and validation of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry). This method must be able to separate and quantify the intact this compound from its potential degradation products.

Experimental Workflow for Method Development:

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method.[12]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid material to 105°C for 48 hours.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed at appropriate time points using the validated stability-indicating method.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]

Recommended Storage Conditions (ICH Guidelines):

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, degradation products, and other relevant parameters.

Characterization of Degradation Products

The identification of significant degradation products is crucial for understanding the degradation pathways and assessing safety. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis are valuable for this purpose.[13][14][15]

Conclusion

While this compound is a relatively stable compound, it is susceptible to degradation through hydrolysis, oxidation, and thermal decomposition. A thorough understanding of these degradation pathways and the implementation of a robust stability testing program are essential for the development of safe and effective products containing this ingredient. The experimental protocols and degradation pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and stability of their formulations. Further studies are warranted to isolate and definitively characterize the degradation products of this compound under various stress conditions.

References

- 1. Hydrated this compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]

- 2. Hydrated this compound EP BP FCC Food Grade Manufacturers [mubychem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. youtube.com [youtube.com]

- 5. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Manganese-catalysed dehydrogenative oxidation of glycerol to lactic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chromatography: Analysis of Phosphate and Manganese degradation Products in Aged lithium Ion Batteries | PDF [slideshare.net]

- 15. Enhancing determination of organophosphate species in high inorganic phosphate matrices: application to nerve agent degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Theoretical Modeling of Manganese Glycerophosphate Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese glycerophosphate is a compound of interest in nutritional science and pharmacology, serving as a bioavailable source of the essential mineral manganese.[1][2][3] Understanding its interactions at a molecular level is crucial for elucidating its biological mechanisms and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of a theoretical framework for modeling the interactions of this compound, drawing upon established computational methodologies for similar metal-ligand complexes. Due to a lack of specific published theoretical studies on this compound, this paper presents a detailed, proposed approach for its computational analysis, alongside relevant experimental protocols for validation. This document is intended to serve as a foundational resource for researchers initiating computational and experimental investigations into this important molecule.

Introduction to this compound

Manganese is an essential trace element vital for numerous biological processes, acting as a cofactor for a wide range of enzymes involved in metabolism, bone formation, and antioxidant defense.[1] this compound serves as a nutritional supplement to address manganese deficiency.[4] It is an organometallic compound, appearing as a white or pale pink, hygroscopic powder, and is used in dietary supplements, food and beverage fortification, and as a reagent in chemical synthesis.[2][3] The glycerophosphate ligand, combining both glycerol (B35011) and phosphate (B84403) moieties, offers multiple potential coordination sites for the manganese ion, making its structural and interactive properties complex and intriguing for theoretical study.[1]

Theoretical Modeling Methodologies

The theoretical modeling of this compound interactions can be approached through a multi-scale computational strategy, encompassing quantum mechanics (QM) and molecular mechanics (MM) methods. This dual approach allows for a detailed understanding of the electronic structure and bonding at the core of the complex, as well as its dynamic behavior in a biological environment.

Quantum Mechanics (QM) Studies

Density Functional Theory (DFT) is a powerful QM method for investigating the electronic structure, geometry, and reactivity of metal complexes.[5][6][7]

2.1.1. Objectives of DFT Calculations:

-

Determination of the most stable geometric isomers of this compound.

-

Analysis of the electronic structure and bonding between the manganese ion and the glycerophosphate ligand.

-

Calculation of spectroscopic properties (e.g., vibrational frequencies) to aid in the interpretation of experimental data.

-

Investigation of the reaction mechanisms of this compound with biological targets.

2.1.2. Proposed DFT Protocol:

A suggested workflow for DFT calculations on this compound is outlined below.

Caption: Proposed workflow for DFT calculations of this compound.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and binding interactions.[8][9][10]

2.2.1. Objectives of MD Simulations:

-

To investigate the conformational flexibility of this compound in aqueous solution.

-

To simulate the interaction of this compound with biological macromolecules, such as proteins or nucleic acids.

-

To calculate the binding free energy of this compound to its biological targets.

2.2.2. Proposed MD Simulation Protocol:

A general workflow for setting up and running MD simulations of a this compound-protein complex is presented below.

Caption: General workflow for MD simulation of a this compound-protein complex.

Experimental Protocols for Validation

Experimental data is essential for validating the theoretical models. The following are key experimental techniques that can be employed to characterize this compound and its interactions.

Synthesis and Characterization

While commercial sources of this compound are available, custom synthesis may be required for specific isotopic labeling or purity requirements. A general synthesis approach can be adapted from methods used for other manganese phosphonate (B1237965) complexes.[11]

Table 1: Summary of Characterization Techniques

| Technique | Purpose | Expected Information |

| X-ray Diffraction (XRD) | To determine the crystal structure of solid this compound. | Atomic coordinates, bond lengths, bond angles, and crystal packing.[12][13][14] |

| Infrared (IR) and Raman Spectroscopy | To identify functional groups and vibrational modes. | Information on the coordination environment of the manganese ion and the conformation of the glycerophosphate ligand.[15] |

| Atomic Absorption Spectroscopy (AAS) | To determine the manganese content. | Quantitative elemental analysis.[16] |

Interaction Studies

To experimentally probe the interactions of this compound with biological targets, several biophysical techniques can be utilized.

3.2.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]

Table 2: Thermodynamic Parameters from ITC

| Parameter | Description |

| Binding Affinity (Ka) | Strength of the interaction. |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. |

| Entropy Change (ΔS) | Change in disorder upon binding. |

| Stoichiometry (n) | Molar ratio of the interacting molecules. |

3.2.2. Proposed ITC Experimental Protocol:

A logical workflow for a typical ITC experiment is depicted below.

References

- 1. This compound | 143007-66-3 | Benchchem [benchchem.com]

- 2. This compound - Choice Org [choiceorg.com]

- 3. nutriscienceusa.com [nutriscienceusa.com]

- 4. This compound - TransChem [transchem.com.au]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT analysis of spin configurations and its impact on manganese oxide cathodes | MATEC Web of Conferences [matec-conferences.org]

- 8. Item - Molecular Dynamics Simulation of Bioactive Complexes, Nanoparticles and Polymers - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 9. mdpi.com [mdpi.com]

- 10. resource.aminer.org [resource.aminer.org]

- 11. Synthesis and characterization of mixed-valent manganese phosphonate cage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. Determination of Manganese in Tri Calcium Phosphate (TCP) by Atomic Absorption Spectrometry [scirp.org]

- 17. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. moodle2.units.it [moodle2.units.it]

- 21. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Manganese Glycerophosphate in Cell Culture Media

Manganese (Mn) is an essential micronutrient critical for a multitude of cellular processes. While inorganic salts like manganese chloride are commonly used, manganese glycerophosphate offers a potential alternative source of manganese, coupled with a glycerophosphate backbone that can also serve cellular functions. These notes provide an overview of the applications, key considerations, and biological roles of manganese delivered via this compound in a research and drug development context.

1. Introduction to Manganese in Cellular Biology Manganese is a vital cofactor for a wide range of enzymes, playing a crucial role in metabolic regulation, antioxidant defense, and post-translational modifications.[1][2] Key manganese-dependent enzymes include oxidoreductases, transferases, hydrolases, and ligases.[1][3] In mammalian cells, manganese is indispensable for:

-

Antioxidant Defense: Manganese superoxide (B77818) dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria, requires manganese to neutralize damaging superoxide radicals.[4][5]

-

Metabolism: Enzymes such as arginase (in the urea (B33335) cycle) and pyruvate (B1213749) carboxylase (in gluconeogenesis) depend on manganese for their function.[4]

-

Protein Glycosylation: In the Golgi apparatus, manganese acts as a crucial cofactor for glycosyltransferases, enzymes that are essential for the correct synthesis of glycoproteins.[6][7] This is particularly relevant in the biopharmaceutical industry for producing recombinant therapeutic proteins.

-

Bone and Connective Tissue Formation: Glycosyltransferases also synthesize proteoglycans necessary for healthy cartilage and bone formation.[4][8]

2. Key Applications in Cell Culture

-

Controlling Recombinant Protein Glycosylation: The glycosylation profile of a therapeutic protein is a critical quality attribute affecting its efficacy, stability, and immunogenicity. Supplementing cell culture media with manganese can be a powerful tool to manipulate and control glycosylation patterns, such as antennarity and galactosylation.[9] this compound can serve as a suitable source for this purpose.

-

Osteogenic Differentiation Studies: The glycerophosphate component of the molecule is a well-established inducer of osteogenesis in mesenchymal stem cells and other progenitor cells, where it acts as a source of phosphate (B84403) for bone matrix mineralization.[8][10] Coupled with the essential role of manganese in bone matrix formation, this compound is a logical, dual-function supplement for these applications.[8]

-

Nutritional Supplementation and Toxicity Studies: As an essential nutrient, manganese must be present in cell culture media. However, excess manganese is cytotoxic, leading to a dose-dependent reduction in cell proliferation and viability.[11][12] this compound can be used to study both the nutritional requirements and the toxic thresholds of manganese in various cell lines.

3. Considerations for Use this compound is a hygroscopic powder that can be white or pale pink.[13][14] Its solubility in neutral aqueous solutions like basal cell culture media can be limited.[13][14] Therefore, careful preparation of stock solutions, potentially using a weak acid to aid dissolution, is critical for successful application (see Protocol 1). When comparing manganese sources, it is important to note that the cellular response is primarily to the manganese ion (Mn²⁺), but the counter-ion (glycerophosphate) may have its own biological effects.

Quantitative Data Summary

The following tables summarize quantitative data from studies using manganese (typically from manganese chloride) to inform starting concentrations for experiments with this compound.

Table 1: Effect of Manganese on the Viability of Various Cell Lines

| Cell Line | Manganese Concentration (µM) | Exposure Time | Observed Effect on Viability | Citation |

|---|---|---|---|---|

| PC3 (Prostate Cancer) | 10 | 96 h | Significant reduction | [12] |

| PC3 (Prostate Cancer) | 50 | 24 h | Significant reduction | [12] |

| DU145 (Prostate Cancer) | 100 | 24 h+ | Significant reduction | [12] |

| LNCaP (Prostate Cancer) | 100 | 24 h+ | Significant reduction | [12] |

| C17 (Neural Stem Cells) | 50 - 250 | 24 h | Significant reduction | [12] |

| SH-SY5Y (Dopaminergic) | 200 - 1000 | 36 - 60 h | Dose and time-dependent decrease | [15] |

| PC12 (Dopaminergic) | 600 - 1000 | 36 - 60 h | Significant reduction | [15] |

| C8-D1A (Astrocytic) | 50 - 800 | 24 h | No significant change in MTT assay |[16] |

Table 2: Recommended Manganese Concentrations for Specific Cell Culture Applications

| Application | Target Mn²⁺ Concentration | Cell Type / System | Notes | Citation |

|---|---|---|---|---|

| Control of Glycosylation | 0.025 - 10 µM | Mammalian host cells (e.g., CHO) | Used to control antennarity and galactosylation of recombinant proteins. | [9] |

| Osteogenic Differentiation | 6 mM (β-glycerol phosphate) | Mesenchymal Stem Cells | Mn concentration not specified, but this is a standard β-GP concentration. | [8] |

| Elicitation of Metabolites | 5 - 15 mg/L MnCl₂ (~90 - 270 µM) | Eschscholzia californica (plant cells) | Stimulated alkaloid production. | [17] |

| Invasion Promotion | 5 µM | MDA-MB231 (Breast Cancer) | Increased the relative invasion index. |[18] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

-

This compound powder (Formula Weight varies with hydration, use value from supplier)

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Citric Acid (optional, for Method B)

-

1 M NaOH, sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Method A: Direct Dissolution (Use if powder is readily soluble)

-

Calculate the mass of this compound powder needed for your desired volume of 100 mM stock solution. (e.g., For 10 mL of 100 mM stock of a compound with FW = 225 g/mol , you need 0.225 g).

-

In a sterile conical tube, add the powder to 8 mL of cell culture grade water.

-

Vortex vigorously to dissolve. If the powder does not fully dissolve, proceed to Method B.

-

Once dissolved, add water to bring the final volume to 10 mL.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot into smaller volumes and store at -20°C.

Method B: Aided Dissolution (Recommended) Rationale: Technical data sheets indicate this compound dissolves in citric acid solutions or dilute mineral acids.[13][14] This method uses a small amount of citric acid to facilitate dissolution before neutralizing.

-

Prepare a sterile 100 mM citric acid solution in cell culture grade water.

-

Calculate the mass of this compound powder needed as in Method A.

-

In a sterile conical tube, add the powder to 8 mL of the sterile 100 mM citric acid solution.

-

Vortex until the powder is fully dissolved.

-

Slowly add sterile 1 M NaOH dropwise while monitoring the pH to bring it to ~7.0-7.4. This step is critical to ensure the stock solution is not acidic before adding to media.

-

Bring the final volume to 10 mL with sterile cell culture grade water.

-

Sterilize the final solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot and store at -20°C for long-term use or at 4°C for short-term use.

Protocol 2: Supplementation of Cell Culture Medium

-

Thaw an aliquot of the 100 mM this compound stock solution.

-